molecular formula C14H13BrO B13174838 (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol

Cat. No.: B13174838
M. Wt: 277.16 g/mol
InChI Key: FPVSKKDZHMAXHG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a chiral center at the carbon bearing the hydroxyl group, making it an optically active compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-(4-Bromophenyl)phenyl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. This method is advantageous due to its high selectivity and environmentally friendly nature. The process can be scaled up by optimizing reaction conditions such as temperature, pH, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: (4-(4-Bromophenyl)phenyl)ethanone.

    Reduction: (1R)-1-[4-(4-Bromophenyl)phenyl]ethane.

    Substitution: (1R)-1-[4-(4-Iodophenyl)phenyl]ethan-1-ol.

Scientific Research Applications

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    4-Bromophenethyl alcohol: A structurally similar compound with a different substitution pattern.

    (4-Bromophenyl)ethanol: Another related compound with a simpler structure.

Uniqueness

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a bromine atom. This combination of features makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

(1R)-1-[4-(4-bromophenyl)phenyl]ethanol

InChI

InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m1/s1

InChI Key

FPVSKKDZHMAXHG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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